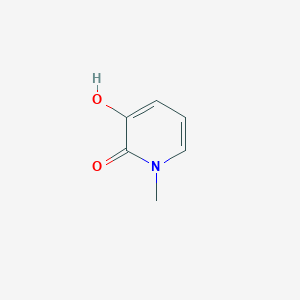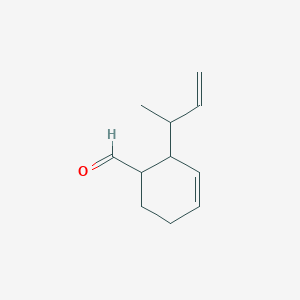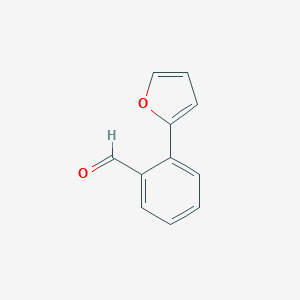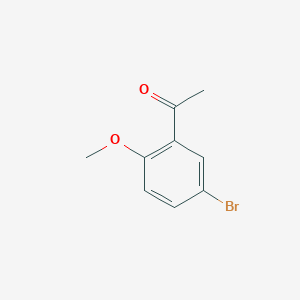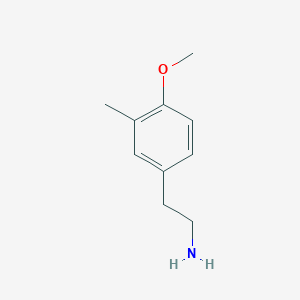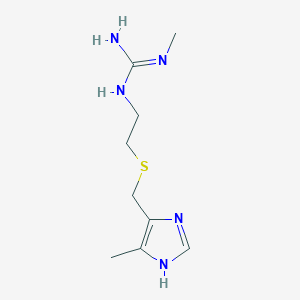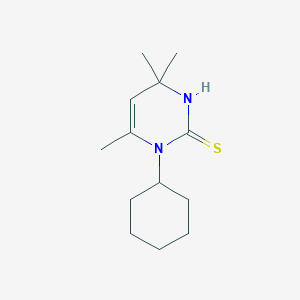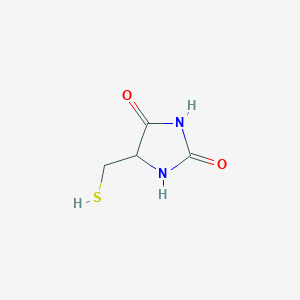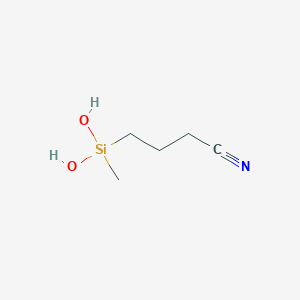
4-(Dihydroxymethylsilyl)butyronitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dihydroxymethylsilyl)butyronitrile, also known as DHMBS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DHMBS is a silylated derivative of butyronitrile, which has been shown to possess various biological activities.
Mechanism Of Action
The exact mechanism of action of 4-(Dihydroxymethylsilyl)butyronitrile is not fully understood. However, it has been suggested that 4-(Dihydroxymethylsilyl)butyronitrile exerts its biological activities by modulating various signaling pathways in cells. For example, 4-(Dihydroxymethylsilyl)butyronitrile has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. 4-(Dihydroxymethylsilyl)butyronitrile has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in energy metabolism and cellular homeostasis.
Biochemical And Physiological Effects
4-(Dihydroxymethylsilyl)butyronitrile has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. 4-(Dihydroxymethylsilyl)butyronitrile has also been shown to possess antiviral activity against herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus type 1 (HIV-1). Furthermore, 4-(Dihydroxymethylsilyl)butyronitrile has been shown to improve cognitive function in animal models of Alzheimer's disease. 4-(Dihydroxymethylsilyl)butyronitrile has also been shown to possess anti-inflammatory activity and neuroprotective effects.
Advantages And Limitations For Lab Experiments
4-(Dihydroxymethylsilyl)butyronitrile has several advantages for lab experiments. It is a stable and easily synthesized compound, which makes it readily available for research purposes. 4-(Dihydroxymethylsilyl)butyronitrile is also relatively non-toxic, which allows for higher concentrations to be used in experiments. However, 4-(Dihydroxymethylsilyl)butyronitrile has some limitations for lab experiments. It is a highly reactive compound, which can make it difficult to handle and store. 4-(Dihydroxymethylsilyl)butyronitrile can also be difficult to purify, which can result in impurities that can affect the results of experiments.
Future Directions
There are several future directions for 4-(Dihydroxymethylsilyl)butyronitrile research. One potential direction is the development of 4-(Dihydroxymethylsilyl)butyronitrile-based therapies for cancer and viral infections. Another potential direction is the investigation of 4-(Dihydroxymethylsilyl)butyronitrile as a neuroprotective agent for the treatment of neurodegenerative diseases. Furthermore, 4-(Dihydroxymethylsilyl)butyronitrile can be used as a precursor for the synthesis of silicon-based materials, which can have potential applications in the field of material science. Overall, 4-(Dihydroxymethylsilyl)butyronitrile has significant potential for various scientific research applications, and further studies are needed to fully understand its biological activities and therapeutic potential.
Synthesis Methods
4-(Dihydroxymethylsilyl)butyronitrile can be synthesized by the reaction of butyronitrile with chloromethylsilane in the presence of a base. The reaction yields a mixture of products, which can be separated by column chromatography. The purified 4-(Dihydroxymethylsilyl)butyronitrile can be obtained as a colorless liquid with a boiling point of 161-163°C.
Scientific Research Applications
4-(Dihydroxymethylsilyl)butyronitrile has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, antiviral, and anti-inflammatory activities. 4-(Dihydroxymethylsilyl)butyronitrile has also been investigated for its neuroprotective effects and its ability to improve cognitive function. Furthermore, 4-(Dihydroxymethylsilyl)butyronitrile has been shown to have potential applications in the field of material science, as it can be used as a precursor for the synthesis of silicon-based materials.
properties
CAS RN |
18293-49-7 |
|---|---|
Product Name |
4-(Dihydroxymethylsilyl)butyronitrile |
Molecular Formula |
C6H13NO2Si |
Molecular Weight |
145.23 g/mol |
IUPAC Name |
4-[dihydroxy(methyl)silyl]butanenitrile |
InChI |
InChI=1S/C5H11NO2Si/c1-9(7,8)5-3-2-4-6/h7-8H,2-3,5H2,1H3 |
InChI Key |
MCTCHUWFSZSXCH-UHFFFAOYSA-N |
SMILES |
C[Si](CCCC#N)(O)O |
Canonical SMILES |
C[Si](CCCC#N)(O)O |
Other CAS RN |
18293-49-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



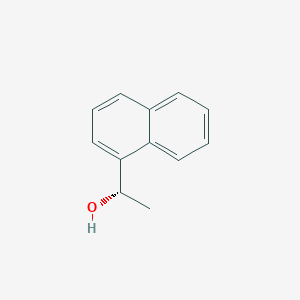
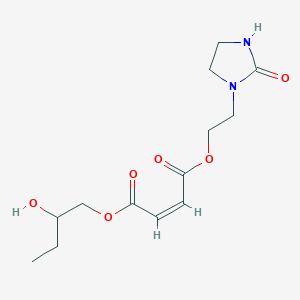
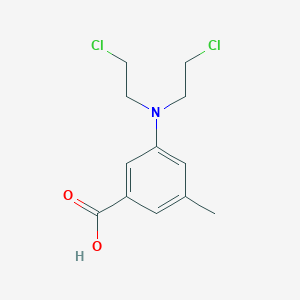
![2-Chloro-5,6,7,9,10,14b-hexahydroisoquinolino[2,1-d][1,4]benzodiazepine](/img/structure/B98223.png)
